molecular formula C11H21FN2O2 B2733909 Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate CAS No. 2361635-76-7

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate

Cat. No.: B2733909
CAS No.: 2361635-76-7
M. Wt: 232.299
InChI Key: HKLHIEQHZFEHLJ-DKTWLAJQSA-N
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Description

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is a fluorinated cyclobutane derivative featuring a tert-butyl carbamate group linked via a methyl bridge to a 3-aminomethyl-3-fluorocyclobutyl moiety. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol . The compound is characterized by:

  • A strained four-membered cyclobutane ring.
  • A fluorine atom and aminomethyl group at the 3-position of the ring.
  • A tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes.

This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing molecules with tailored pharmacokinetic properties due to fluorine's electronegativity and the cyclobutane ring's conformational rigidity .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLHIEQHZFEHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of tert-butyl carbamate with a fluorocyclobutyl derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium tert-butoxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Carbamates

Tert-butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate (CAS 1032684-85-7)
  • Structure: Cyclobutane ring with a 2-aminoethyl substituent instead of fluorinated aminomethyl.
  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • The 2-aminoethyl chain increases flexibility but may lower metabolic stability compared to the aminomethyl-fluorine combination.
  • Applications : Used in peptide mimetics and as a building block for kinase inhibitors .
Tert-butyl N-[[3-(Aminomethyl)oxetan-3-yl]methyl]carbamate (CAS 1622091-60-4)
  • Structure: Oxetane ring (oxygen-containing four-membered ring) with aminomethyl and Boc-protected methyl groups.
  • Molecular Formula : C₁₀H₂₀N₂O₃.
  • Key Differences :
    • Oxetane’s oxygen atom enhances solubility and metabolic stability compared to fluorocyclobutane.
    • Reduced steric hindrance due to smaller substituents.
  • Applications : Prominent in drug discovery for improving oral bioavailability .

Cyclohexane-Based Carbamates

Tert-butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2)
  • Structure : Six-membered cyclohexane ring with fluorine and Boc-protected amine.
  • Molecular Formula: C₁₁H₂₀FNO₂.
  • Key Differences :
    • Larger ring size reduces ring strain, increasing thermodynamic stability.
    • Fluorine’s axial/equatorial positioning affects conformational dynamics.
  • Applications : Intermediate for CNS-targeting agents due to improved blood-brain barrier penetration .

Aromatic and Hybrid Derivatives

Tert-butyl N-[3-(Aminomethyl)benzyl]carbamate
  • Structure: Benzyl group substituted with aminomethyl and Boc-protected amine.
  • Molecular Formula : C₁₃H₂₀N₂O₂.
  • Lacks the stereoelectronic effects of fluorinated aliphatic rings.
  • Applications : Found in protease inhibitors and antibody-drug conjugates .

Comparative Data Table

Compound Name Ring Type Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Target Compound Cyclobutane 3-F, 3-aminomethyl C₁₀H₁₉FN₂O₂ 218.27 High rigidity, fluorinated Drug intermediates
Tert-butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate Cyclobutane 3-2-aminoethyl C₁₁H₂₂N₂O₂ 214.30 Flexible side chain Kinase inhibitors
Tert-butyl N-(3-Fluorocyclohexyl)carbamate Cyclohexane 3-F C₁₁H₂₀FNO₂ 217.28 Stable conformation CNS agents
Tert-butyl N-[[3-(Aminomethyl)oxetan-3-yl]methyl]carbamate Oxetane 3-aminomethyl C₁₀H₂₀N₂O₃ 216.28 Enhanced solubility Bioavailability optimization
Tert-butyl N-[3-(Aminomethyl)benzyl]carbamate Benzene 3-aminomethyl C₁₃H₂₀N₂O₂ 236.31 Aromatic interactions Protease inhibitors

Research Findings and Trends

  • Fluorine Impact: The target compound’s fluorine atom enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes, outperforming non-fluorinated analogs like the 2-aminoethyl cyclobutane derivative .
  • Ring Strain vs. Stability : Cyclobutane derivatives exhibit higher strain but greater rigidity compared to cyclohexane analogs, favoring entropy-driven binding in drug-receptor interactions .
  • Synthetic Accessibility : Fluorocyclobutane derivatives require specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas oxetane and benzyl analogs are synthesized via Suzuki coupling or reductive amination .

Q & A

Q. What are the optimal synthetic routes for preparing Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate?

The synthesis typically involves two key steps: (1) introducing the fluorinated cyclobutane scaffold and (2) coupling the tert-butyl carbamate group.

  • Step 1 : Fluorination of cyclobutane precursors using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., THF, -78°C to 0°C).
  • Step 2 : Carbamate coupling via reaction of the amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or THF at 0–25°C .
  • Key Considerations : Protect the aminomethyl group during fluorination to avoid side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and absence of impurities (e.g., DMSO-d6 or CDCl3 as solvents) .
    • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., ESI+ mode, [M+H]+ ion) .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Challenges : Fluorine atoms can cause splitting patterns in NMR; ensure proper decoupling.

Q. What are the stability profiles under common laboratory storage conditions?

  • Stability : Stable at room temperature for >6 months when stored in airtight containers under inert gas (N2_2 or Ar) .
  • Decomposition Risks : Hydrolysis in acidic/basic conditions (pH <4 or >10) or prolonged exposure to moisture. Avoid strong oxidizers (e.g., peroxides) .
  • Mitigation : Use desiccants (silica gel) and refrigerate (4°C) for long-term storage.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methods :
    • DFT Calculations : Optimize geometries and analyze electronic properties (e.g., Mulliken charges on fluorine) using Gaussian or ORCA .
    • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with fluorophilic binding pockets) using AutoDock Vina .
  • Case Study : Modifying the cyclobutane ring’s substituents (e.g., replacing fluorine with chlorine) alters steric and electronic interactions, impacting binding affinity .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Example : Discrepancies in fluorination efficiency (40–75% yields) may arise from:
    • Reagent Purity : Selectfluor™ batches with variable moisture content.
    • Solvent Effects : THF vs. DMF affects reaction kinetics.
    • Temperature Control : Suboptimal cooling during exothermic steps.
  • Resolution : Reproduce reactions under strictly anhydrous conditions, pre-dry solvents over molecular sieves, and use calibrated thermocouples .

Q. How can enantiomeric separation be achieved for stereoisomers of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis to favor a single enantiomer .

Q. What are the mechanistic insights into its interactions with biological targets?

  • Case Study : The fluorocyclobutyl group enhances membrane permeability, while the carbamate acts as a prodrug moiety, releasing free amine in vivo.
  • Methods :
    • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with enzymes.
    • Fluorescence Polarization : Track conformational changes upon target binding .

Methodological Best Practices

Q. How to troubleshoot low yields in large-scale syntheses?

  • Scale-Up Challenges :
    • Heat Dissipation : Use jacketed reactors for temperature control.
    • Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for efficiency .
  • Process Optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing rate) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .
  • Plasma Protein Binding : Equilibrium dialysis followed by HPLC quantification .

Data Contradiction Analysis

Q. How to interpret conflicting data on its reactivity with nucleophiles?

  • Observed Contradictions : Some studies report carbamate cleavage by amines, while others note stability.
  • Root Causes :
    • Steric Effects : Bulky tert-butyl group may shield the carbamate in some derivatives.
    • Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, accelerating cleavage.
  • Resolution : Conduct kinetic studies under standardized conditions (e.g., DMF vs. THF, 25°C) .

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